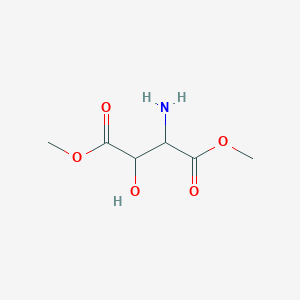

Dimethyl Hydroxyaspartate, Mixture of Diastereomers

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dimethyl Hydroxyaspartate is a chemical compound with the molecular formula C6H11NO5 . It exists as a mixture of diastereomers, specifically compounds 1a and 1b. Although both diastereomers are claimed to be pharmacologically active, specific data regarding their individual actions remains undisclosed .

Synthesis Analysis

An efficient synthesis of ODM-201’s diastereomers has been developed from ®-methyl 3-hydroxybutanoate or (S)-methyl 3-hydroxybutanoate. The key step in this synthesis involves the preparation of the key intermediate ®-5-(1-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazole-3-carboxylic acid or (S)-5-(1-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazole-3-carboxylic acid through intramolecular 1,3-dipolar cycloaddition of the vinyl diazo carbonyl compounds .

Physical And Chemical Properties Analysis

Scientific Research Applications

Chemical Synthesis

Dimethyl 2-amino-3-hydroxybutanedioate is a chemical compound that can be used in various chemical syntheses . It can serve as a building block in the creation of more complex molecules, contributing to the development of new substances with potential applications in various fields.

Pharmaceutical Research

This compound has been used in the synthesis of a novel dihydroacridinone derivative, which has been predicted to have molecular-targeted anti-EGFR (Epidermal Growth Factor Receptor) inhibitory activity . EGFR is a key driver in tumor development and progression, and inhibitors of EGFR are a promising strategy for antitumor chemotherapy .

Antitumor Activity

The synthesized dihydroacridinone derivative from dimethyl 2-amino-3-hydroxybutanedioate has shown high antitumor activity against malignant neoplasms expressing EGFR . This suggests that the compound could be used in the development of new antitumor drugs.

Drug Development

Given its potential antitumor activity, dimethyl 2-amino-3-hydroxybutanedioate could be used in drug development, particularly in the creation of new molecules targeted at carcinogenic intracellular signaling pathways .

Mechanism of Action

Target of Action

The primary target of Dimethyl 2-amino-3-hydroxybutanedioate is the Epidermal Growth Factor Receptor (EGFR) kinase domain . EGFR is a key driver in tumor development and progression . It modulates the growth and differentiation of epithelial cells through phosphorylation of intracellular substrates .

Mode of Action

Dimethyl 2-amino-3-hydroxybutanedioate interacts with its target, the EGFR kinase domain, by forming a molecular complex with high affinity and bonding energy . This interaction results in the inhibition of EGFR, thereby disrupting the signaling pathways that drive carcinogenesis .

Biochemical Pathways

The compound affects the EGFR signaling pathway, which plays a crucial role in the growth and differentiation of epithelial cells . By inhibiting EGFR, the compound disrupts the downstream effects of this pathway, which include oncogenic transformation and acceleration of tumor growth .

Result of Action

The inhibition of EGFR by Dimethyl 2-amino-3-hydroxybutanedioate leads to a disruption in the growth and differentiation of epithelial cells . This disruption can result in the prevention of oncogenic transformation and the slowing of tumor growth . The compound has been suggested to have high antitumor activity against malignant neoplasms expressing EGFR .

properties

IUPAC Name |

dimethyl 2-amino-3-hydroxybutanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO5/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,8H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPFNKFGJIMFFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(=O)OC)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00500873 |

Source

|

| Record name | Dimethyl 3-hydroxyaspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 3-hydroxyaspartate | |

CAS RN |

471242-80-5 |

Source

|

| Record name | Dimethyl 3-hydroxyaspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate](/img/structure/B16757.png)

![[4-(Chlorosulfonyl)phenyl]acetic acid](/img/structure/B16784.png)